![molecular formula C11H12F3NO3 B13226028 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13226028.png)
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an oxazole ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the oxazole ring: This can be done through cyclization reactions involving nitriles and aldehydes.
Attachment of the carboxylic acid group: This step typically involves carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound also features a trifluoromethyl group and a cyclohexyl ring, but with a different heterocyclic structure.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another compound with a trifluoromethyl group, but with a different overall structure.
Uniqueness
3-[3-(Trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid is unique due to its combination of a trifluoromethyl group, a cyclohexyl ring, and an oxazole ring with a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C11H12F3NO3 |
|---|---|
分子量 |
263.21 g/mol |
IUPAC 名称 |
3-[3-(trifluoromethyl)cyclohexyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)5-18-15-9/h5-7H,1-4H2,(H,16,17) |
InChI 键 |
KCJRTASQJKZIGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)C(F)(F)F)C2=NOC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


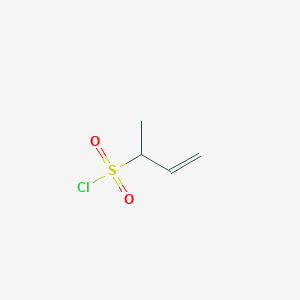
![2-([1-(Bromomethyl)cyclopropyl]methyl)thiophene](/img/structure/B13225965.png)
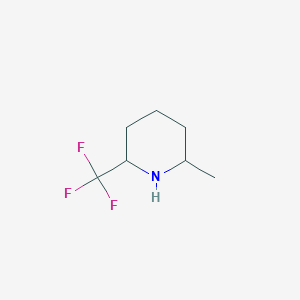

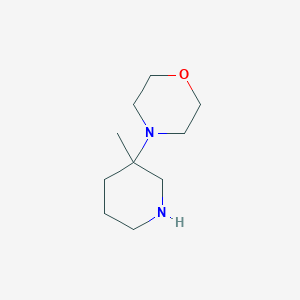


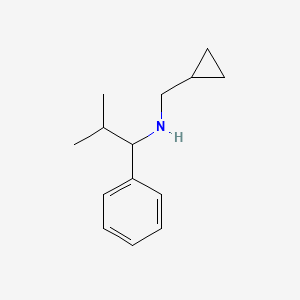
![{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13226004.png)
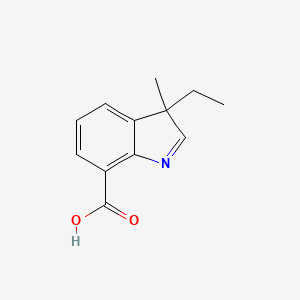

![3-{3,5-dimethyl-4-[(5-oxopyrrolidin-2-yl)methyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B13226020.png)


